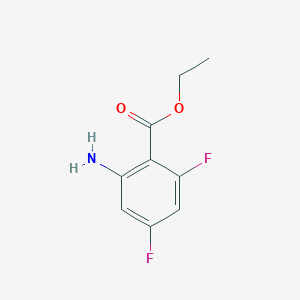

Ethyl 2-amino-4,6-difluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-amino-4,6-difluorobenzoate is a chemical compound that is closely related to various aminobenzoates. While the specific compound is not directly mentioned in the provided papers, the studies do discuss related compounds and their properties, which can provide insights into the characteristics of Ethyl 2-amino-4,6-difluorobenzoate.

Synthesis Analysis

The synthesis of related trifluoromethyl heterocycles has been demonstrated using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile intermediate. This compound undergoes rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions to form a diverse set of heterocycles, which suggests that similar methodologies could potentially be applied to the synthesis of Ethyl 2-amino-4,6-difluorobenzoate .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4,6-difluorobenzoate can be inferred to some extent from studies on ethyl 2-aminobenzoate. For instance, ethyl 2-aminobenzoate has been shown to present an intramolecular hydrogen bond, which is a significant feature that could influence the stability and reactivity of the molecule. Computational calculations, such as the G4 composite method, have been used to estimate the enthalpies of formation of similar compounds, which could be applicable in analyzing the molecular structure of Ethyl 2-amino-4,6-difluorobenzoate .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored, such as the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid to form new compounds that act as O,N,O-tridentate ligands. These ligands are capable of forming complexes with metals like nickel(ii) and copper(ii), indicating that Ethyl 2-amino-4,6-difluorobenzoate may also participate in complexation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4,6-difluorobenzoate can be deduced from the properties of similar compounds. For example, calorimetric experiments on ethyl 2- and 3-aminobenzoates have determined their standard molar enthalpies of formation in both the gaseous and liquid phases. These experiments also measured the standard molar enthalpies of vaporization, which are critical for understanding the thermodynamic properties of Ethyl 2-amino-4,6-difluorobenzoate .

Furthermore, the use of boron trifluoride ethyl ether as a catalyst in the synthesis of alkyl esters of p-aminobenzoic acid demonstrates the potential for catalysis in reactions involving Ethyl 2-amino-4,6-difluorobenzoate. This method offers a convenient approach that could be adapted for the synthesis and modification of Ethyl 2-amino-4,6-difluorobenzoate .

Scientific Research Applications

Environmental Impact of Chemical Preservatives

Parabens, which share a benzoate structure similar to ethyl 2-amino-4,6-difluorobenzoate, are widely used as preservatives. A study highlighted their occurrence, fate, and behavior in aquatic environments, noting that despite wastewater treatments eliminating them well, they persist in low concentrations in effluents and are ubiquitous in surface water and sediments. This research underscores the environmental persistence of such compounds and the need for studies on their degradation products' toxicity (Haman et al., 2015).

Antioxidant Capacity and Chemical Reactions

Another area of research explores the antioxidant capacity of compounds through various assays, including ABTS and DPPH tests, relevant for compounds like ethyl 2-amino-4,6-difluorobenzoate due to their potential phenolic characteristics. This research can guide the evaluation of similar compounds' potential health benefits or risks (Ilyasov et al., 2020).

Safety and Hazards

properties

IUPAC Name |

ethyl 2-amino-4,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVMTSBAMCLIPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4,6-difluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-fluoropyridine-4-carboxamide](/img/structure/B2499032.png)

![6-Fluoro-4-methylimidazo[1,2-a]indol-4-ol](/img/structure/B2499037.png)

![2-[(8-amino-6-tert-butyl-7-oxo-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2499040.png)

![3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B2499044.png)

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499046.png)

![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2499047.png)

![3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2499048.png)

![6-(Tert-butylsulfonyl)-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2499049.png)

![N-((2-isopropoxypyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2499050.png)